"synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"
"synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone"
An In-depth Technical Guide to the Prospective Synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed framework for the synthesis of the novel compound, 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous molecules with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5] The introduction of a thiomorpholinomethyl group is anticipated to modulate the pharmacological profile of the benzophenone core, making this a molecule of significant interest for drug discovery and development programs.
Given the novelty of the target compound, this document outlines a prospective synthetic route grounded in established and reliable chemical transformations. The proposed synthesis is a two-stage process, commencing with the preparation of the benzophenone core via a Friedel-Crafts acylation, followed by a targeted aminomethylation using a Mannich reaction. Each step is detailed with underlying mechanistic rationale, step-by-step protocols, and considerations for process validation and safety.
Part 1: Synthesis of the 4-Chloro-2-fluorobenzophenone Intermediate
The foundational step in the synthesis is the construction of the 4-chloro-2-fluorobenzophenone core. The most direct and industrially scalable method for this is the Friedel-Crafts acylation of a suitable aromatic substrate with a benzoyl chloride derivative.[6][7][8]
1.1: Retrosynthetic Analysis and Strategy
The synthesis of the 4-chloro-2-fluorobenzophenone intermediate will be achieved via a Lewis acid-catalyzed Friedel-Crafts acylation. The two possible disconnection approaches are:
-
Route A: Acylation of chlorobenzene with 2-fluorobenzoyl chloride.
-
Route B: Acylation of fluorobenzene with 4-chlorobenzoyl chloride.
Route B is generally preferred due to the directing effects of the fluorine atom on the benzene ring, which can lead to a mixture of ortho and para products. Conversely, the chlorine atom in chlorobenzene is a deactivating but ortho, para-director, which can also lead to isomeric impurities. For the purpose of this guide, we will proceed with the acylation of fluorobenzene with 4-chlorobenzoyl chloride, with the understanding that purification will be critical to isolate the desired 2-acylated product from the more sterically favored 4-acylated product.
1.2: Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol details the synthesis of 4-chloro-2-fluorobenzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzoyl chloride | 175.01 | 17.5 g | 0.1 |
| Fluorobenzene | 96.10 | 19.2 g | 0.2 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Hydrochloric Acid (HCl), 2M | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dichloromethane (100 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) to the stirred suspension.
-
To this mixture, add fluorobenzene (19.2 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
The reaction is then quenched by carefully pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with 2M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-chloro-2-fluorobenzophenone.
1.3: Characterization of the Intermediate
The structure of the synthesized 4-chloro-2-fluorobenzophenone should be confirmed by spectroscopic methods:
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¹H NMR: Expected to show characteristic aromatic proton signals.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon and the correct number of aromatic carbons.
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IR Spectroscopy: A strong absorption band around 1660-1680 cm⁻¹ corresponding to the carbonyl stretch is expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Part 2: Synthesis of 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone via Mannich Reaction
The second stage of the synthesis involves the introduction of the thiomorpholinomethyl group onto the benzophenone core. This is proposed to be achieved through a Mannich reaction. The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (in this case, formaldehyde), and a secondary amine (thiomorpholine).[9][10][11][12][13][14][15][16][17]
2.1: Mechanistic Considerations
The mechanism of the Mannich reaction begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and thiomorpholine.[9][12][14] The benzophenone, acting as the active hydrogen compound, will then attack this electrophilic iminium ion to form the final product. The reaction is typically acid-catalyzed to promote the formation of the iminium ion and the enol form of the ketone.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
2.2: Detailed Experimental Protocol: Mannich Reaction
This protocol details the aminomethylation of 4-chloro-2-fluorobenzophenone.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-2-fluorobenzophenone | 234.65 | 23.47 g | 0.1 |
| Thiomorpholine | 103.17 | 11.35 g | 0.11 |
| Paraformaldehyde | (CH₂O)n | 3.3 g | 0.11 (as CH₂O) |
| Concentrated Hydrochloric Acid (HCl) | - | 2 mL | - |
| Ethanol | 46.07 | 200 mL | - |
| Sodium Hydroxide (NaOH), 2M | - | - | - |
| Diethyl Ether | 74.12 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-chloro-2-fluorobenzophenone (23.47 g, 0.1 mol) in ethanol (150 mL).
-
Add thiomorpholine (11.35 g, 0.11 mol) and paraformaldehyde (3.3 g, 0.11 mol).
-
To this mixture, add concentrated hydrochloric acid (2 mL) and reflux for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
The aqueous layer is then basified to pH 10 with 2M sodium hydroxide solution, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone.
2.3: Characterization of the Final Product
The final product should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: The appearance of a singlet corresponding to the methylene bridge protons (-CH₂-) and signals for the thiomorpholine protons, in addition to the aromatic signals, will be indicative of the product formation.
-
¹³C NMR: Will show the new methylene carbon and the carbons of the thiomorpholine ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound.
-
Purity Analysis (HPLC): To determine the purity of the final compound.
Diagram of the Mannich Reaction Mechanism
Caption: Key steps in the Mannich reaction for the final product synthesis.
Part 3: Safety and Handling
All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
4-Chlorobenzoyl chloride: Corrosive and lachrymatory. Handle with care.
-
Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry environment.
-
Thiomorpholine: Harmful if swallowed or in contact with skin.
-
Paraformaldehyde: Toxic by inhalation and ingestion.
Part 4: Conclusion
This guide presents a robust and scientifically sound prospective synthesis for the novel compound 4-Chloro-2-fluoro-2'-thiomorpholinomethyl benzophenone. The proposed two-step synthesis, utilizing a Friedel-Crafts acylation followed by a Mannich reaction, is based on well-established organic chemistry principles. The detailed protocols and analytical checkpoints provided herein offer a clear pathway for researchers to synthesize and characterize this promising molecule for further investigation in drug discovery and development. Experimental validation of the proposed route is a necessary next step to confirm yields, purity, and the precise reaction conditions.
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